Adenosine, 3'-azido-2',3'-dideoxy-
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Overview
Description
Adenosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has garnered significant interest in scientific research due to its unique chemical structure and biological activity. This compound is characterized by the presence of an azido group at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These modifications confer distinct properties that make Adenosine, 3'-azido-2',3'-dideoxy- a valuable tool in various fields, including medicinal chemistry, molecular biology, and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 3'-azido-2',3'-dideoxy- typically involves multiple steps, starting from commercially available nucleosides. One common method involves the selective protection of the hydroxyl groups, followed by the introduction of the azido group through nucleophilic substitution. The final deprotection step yields the desired compound. Reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF), and reagents like sodium azide (NaN3) for the azidation step .
Industrial Production Methods
Industrial production of Adenosine, 3'-azido-2',3'-dideoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 3'-azido-2',3'-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products
Amino Derivatives: Reduction of the azido group yields amino derivatives.
Substituted Nucleosides: Nucleophilic substitution can introduce various functional groups at the 3’ position.
Scientific Research Applications
Adenosine, 3'-azido-2',3'-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential antiviral properties, particularly against HIV.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of Adenosine, 3'-azido-2',3'-dideoxy- involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication. The compound targets viral reverse transcriptase and other polymerases, disrupting the synthesis of viral genetic material .
Comparison with Similar Compounds
Similar Compounds
- 3-Azido-2,3-dideoxyguanosine
- 3-Azido-2,3-dideoxycytidine
- 3-Azido-2,3-dideoxythymidine
Uniqueness
Adenosine, 3'-azido-2',3'-dideoxy- is unique due to its specific interaction with viral reverse transcriptase and its ability to cause chain termination in nucleic acid synthesis. Compared to other similar compounds, it exhibits distinct selectivity and potency, making it a valuable tool in antiviral research .
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRZJDXXQHFAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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